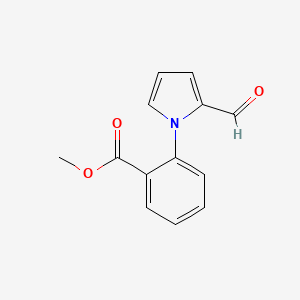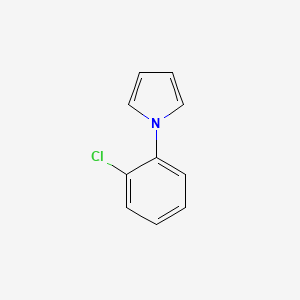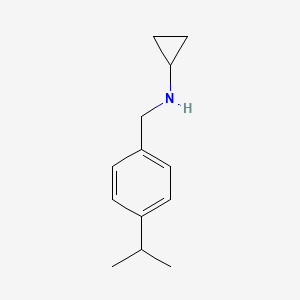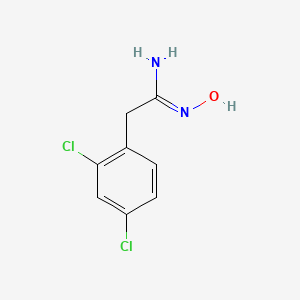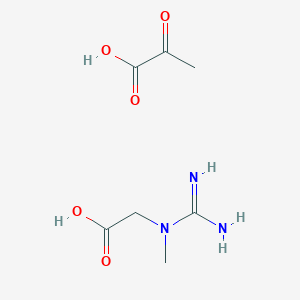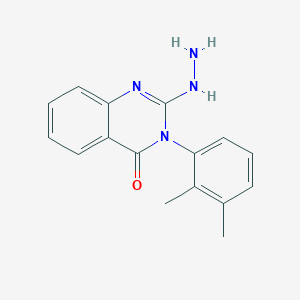
3-(2,3-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dimethylphenyl)-2-methyl-4(3H)-quinazolinone is an analytical reference standard categorized as a quinazolinone . It is intended for research and forensic applications .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of corresponding β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate . Another method involves Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation .Molecular Structure Analysis
The molecular formula of 3-(2,3-Dimethylphenyl)-2-methyl-4(3H)-quinazolinone is C17H16N2O . The InChi Code is InChI=1S/C17H16N2O/c1-11-7-6-10-16 (12 (11)2)19-13 (3)18-15-9-5-4-8-14 (15)17 (19)20/h4-10H,1-3H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of the corresponding β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate . Another method involves Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation .Physical And Chemical Properties Analysis
The compound is a crystalline solid . It has a formula weight of 264.3 . It is soluble in chloroform at 10 mg/ml .科学的研究の応用
Chemical Tautomerism and Structural Analysis
Research into compounds structurally related to 3-(2,3-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one has explored their tautomeric forms and structural characteristics. Studies utilizing 15N NMR have shown that certain quinazolin-4(3H)-ones exist predominantly in specific tautomeric forms when dissolved in DMSO, providing insight into their chemical behavior and potential applications in drug design and other scientific fields (Ghiviriga et al., 2009).
Synthesis of Heterocyclic Compounds
The reactivity of 2-hydrazinoquinazolin-4(3H)-ones with various reagents has been explored for the synthesis of a wide range of heterocyclic compounds. These reactions have led to the development of novel quinazolinone derivatives with potential antimicrobial, anticonvulsant, and other pharmacological activities, showcasing the versatility of this chemical scaffold in synthesizing bioactive molecules (Rajasekaran et al., 2013).
Antioxidant and Antimicrobial Properties
Quinazolin-4(3H)-one derivatives have been investigated for their antioxidant and antimicrobial properties, contributing to the search for new therapeutic agents. Some compounds have demonstrated significant scavenging capacity against reactive oxygen species, along with broad-spectrum antimicrobial activity, highlighting their potential in medicinal chemistry and pharmaceutical research (Al-azawi, 2016).
Pharmacological Investigations
The synthesis of novel quinazolin-4(3H)-one derivatives has been directed towards evaluating their pharmacological activities, including hypotensive, antitubercular, anti-HIV, and antibacterial effects. This research has identified compounds with promising activities, offering new avenues for drug discovery and development based on the quinazolinone framework (Sulthana et al., 2020).
Corrosion Inhibition
In addition to biological activities, quinazolin-4(3H)-one derivatives have been explored as corrosion inhibitors for metals, demonstrating high efficiency in protecting against acid-induced corrosion. This application extends the utility of these compounds to industrial settings, where they can offer a cost-effective and stable method for corrosion prevention (Jamil et al., 2018).
特性
IUPAC Name |
3-(2,3-dimethylphenyl)-2-hydrazinylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-6-5-9-14(11(10)2)20-15(21)12-7-3-4-8-13(12)18-16(20)19-17/h3-9H,17H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRPTKACZBPHLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2NN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407003 |
Source


|
| Record name | 3-(2,3-Dimethylphenyl)-2-hydrazinylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one | |
CAS RN |
84772-16-7 |
Source


|
| Record name | 3-(2,3-Dimethylphenyl)-2-hydrazinylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid](/img/structure/B1352887.png)
![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1352891.png)
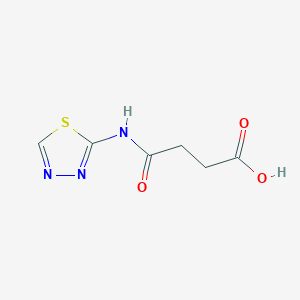
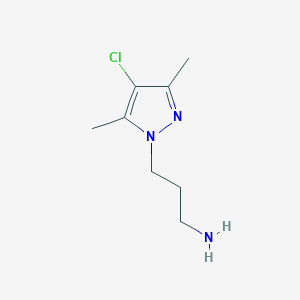
![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1352897.png)
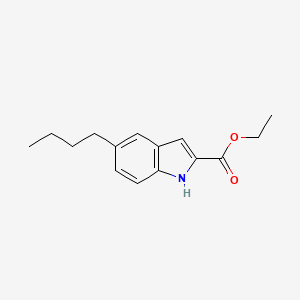
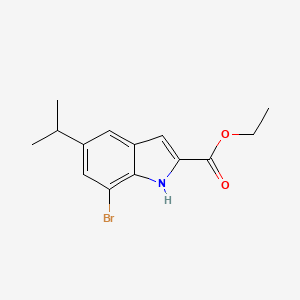
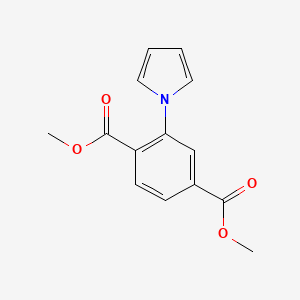
![1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1352905.png)
